![molecular formula C13H22ClNO2 B13739165 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride CAS No. 20809-02-3](/img/structure/B13739165.png)
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxypropyl group attached to a phenoxyethyl-dimethylazanium chloride moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride typically involves the reaction of 2-(1-hydroxypropyl)phenol with ethylene oxide, followed by quaternization with dimethyl sulfate or methyl chloride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted phenoxy derivatives .
Applications De Recherche Scientifique
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(1-hydroxyethyl)phenoxy]ethyl-dimethylazanium;chloride
- 2-[2-(1-hydroxybutyl)phenoxy]ethyl-dimethylazanium;chloride
- 2-[2-(1-hydroxyisopropyl)phenoxy]ethyl-dimethylazanium;chloride
Uniqueness
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride is unique due to its specific hydroxypropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and selectivity is required .
Propriétés
Numéro CAS |
20809-02-3 |
|---|---|
Formule moléculaire |
C13H22ClNO2 |
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-12(15)11-7-5-6-8-13(11)16-10-9-14(2)3;/h5-8,12,15H,4,9-10H2,1-3H3;1H |
Clé InChI |
WWFSMXXSMREMIJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1OCC[NH+](C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



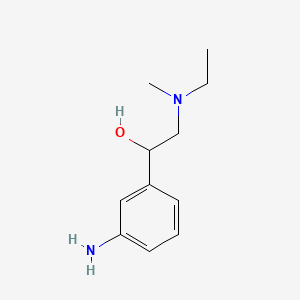
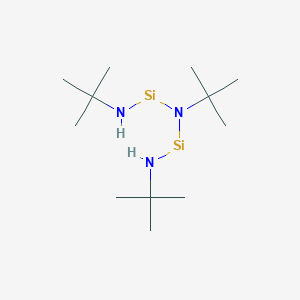
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
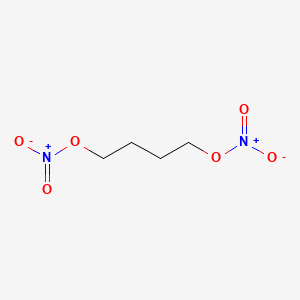
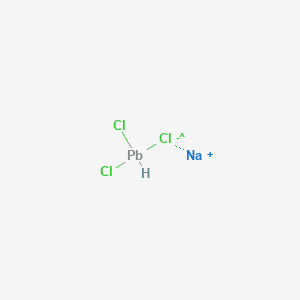
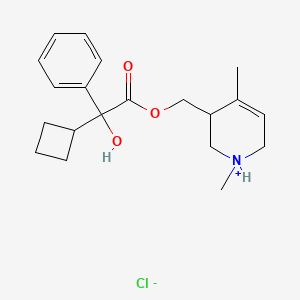
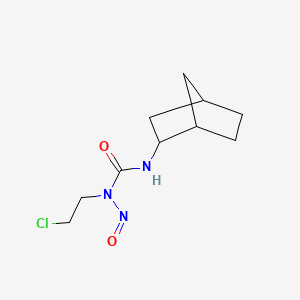


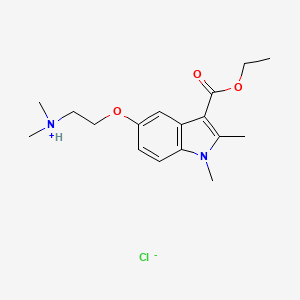
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)

![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
